Ethyl 3-(4-chlorophenyl)-5-(cyclohexanecarboxamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 3-(4-chlorophenyl)-5-(cyclohexanecarboxamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a thieno[3,4-d]pyridazine derivative featuring a 4-chlorophenyl group at position 3 and a cyclohexanecarboxamido substituent at position 3.
Properties
IUPAC Name |
ethyl 3-(4-chlorophenyl)-5-(cyclohexanecarbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O4S/c1-2-30-22(29)18-16-12-31-20(24-19(27)13-6-4-3-5-7-13)17(16)21(28)26(25-18)15-10-8-14(23)9-11-15/h8-13H,2-7H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEADJMDZUZROP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3CCCCC3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-(4-chlorophenyl)-5-(cyclohexanecarboxamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thieno[3,4-d]pyridazine core, which is known for its diverse pharmacological properties. The presence of an ethyl ester at the carboxylate position and a 4-chlorophenyl group enhances its chemical reactivity and biological interactions.
The biological activity of this compound can be attributed to its interactions with specific molecular targets, such as receptors and enzymes. Preliminary studies suggest that it may act as an adenosine A1 receptor allosteric modulator and antagonist, which could have implications for treating cardiovascular diseases and neurological disorders where adenosine signaling is crucial .
Biological Activities
Research indicates that compounds within the thieno[3,4-d]pyridazine class exhibit various biological activities:
- Anticancer Activity : Similar compounds have shown potential in inhibiting cancer cell proliferation.
- Anti-inflammatory Properties : The structural features may confer anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
- Neurological Effects : Modulation of adenosine receptors suggests possible applications in neuropharmacology.
Study on Anticancer Activity
A study investigated the anticancer properties of thieno[3,4-d]pyridazine derivatives, including the compound . Results indicated that these compounds could inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Study on Receptor Modulation
Another research effort focused on the interaction of this compound with adenosine receptors. Using molecular docking techniques, researchers found that this compound displayed significant binding affinity to the A1 receptor, suggesting its potential as a therapeutic agent in cardiovascular treatments.
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 5-amino-3-(4-methoxyphenyl)-4-oxo-thieno[3,4-d]pyridazine | Contains methoxy group | Potential anti-inflammatory properties |
| 5-cyclopentanecarbonylamino-4-oxothieno[3,4-d]pyridazine | Similar core structure | Anticancer activity |
| Ethyl 5-(2,3-dimethoxybenzamido)-thieno[3,4-d]pyridazine | Dimethoxy substitution | Antiviral properties |
This table illustrates the diversity within the thieno[3,4-d]pyridazine class and highlights how different substituents can influence biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The target compound shares a thieno[3,4-d]pyridazine core with several analogs, but differences in substituents critically influence activity and physicochemical properties. Key comparisons include:
Compound 66 (Ethyl 3-(4-chlorophenyl)-5-(methylamino)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate)
- Substituents: 5-methylamino group (less bulky) vs. 5-cyclohexanecarboxamido in the target.
- Compound 66 showed a 27% synthesis yield, suggesting challenges in introducing bulkier groups like cyclohexanecarboxamido .
- Activity: As a tau aggregation inhibitor, simpler substituents like methylamino may offer moderate activity, while the target’s carboxamido group could enhance binding affinity through hydrophobic interactions.
Compound in (Ethyl 4-oxo-5-[(3-phenylpropanoyl)amino]-3-[4-(trifluoromethyl)phenyl]-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate)
- Substituents: 4-Trifluoromethylphenyl (electron-withdrawing) at position 3 and 3-phenylpropanoylamino at position 4.
- However, the 3-phenylpropanoylamino group is less rigid than the target’s cyclohexanecarboxamido, which may confer conformational stability .
Compound 67 (Ethyl 5-amino-7-chloro-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate)
- Substituents: Additional chlorine at position 7 and an amino group at position 5.
- The amino group at position 5 may participate in hydrogen bonding, contrasting with the target’s carboxamido group, which offers both hydrogen bonding and hydrophobic interactions.
Compound in (Ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate)
- Core Structure: Pyrrolo[3,2-d]pyrimidine vs. thieno[3,4-d]pyridazine in the target.
- Impact: The pyrrolo-pyrimidine core alters electronic distribution and ring strain. The dipentyl-amino group introduces significant hydrophobicity, but the lack of a sulfur atom (compared to thieno) may reduce π-stacking interactions critical for tau fibril binding .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
The synthesis of thieno[3,4-d]pyridazine derivatives typically involves multi-step reactions requiring precise control of substituent introduction. For example:
- Core Formation : Start with cyclization of precursors (e.g., aminothiophenes) under reflux conditions with acetic acid as a catalyst .
- Substituent Addition : Introduce the 4-chlorophenyl group via nucleophilic substitution and the cyclohexanecarboxamido moiety via amide coupling using carbodiimide reagents .
- Purification : Use silica gel column chromatography with ethyl acetate/hexane gradients (1:3 to 1:1) to isolate intermediates, followed by preparative HPLC for final purity (>95%) .
Q. How can researchers confirm the molecular structure of this compound?
Structural validation requires a combination of techniques:
- NMR Spectroscopy : Analyze and NMR spectra to confirm substituent positions (e.g., cyclohexane protons at δ 1.2–2.1 ppm, aromatic protons at δ 7.4–7.6 ppm) .
- Mass Spectrometry (MS) : Use high-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H]+ at m/z 472.08 for CHClNOS) .
- IR Spectroscopy : Identify key functional groups (e.g., carbonyl stretch at 1718–1725 cm) .
Q. What preliminary assays are recommended for biological activity screening?
Initial screening should focus on target engagement and selectivity:
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based assays (e.g., ATPase activity for adenosine receptor interactions) .
- Cellular Viability : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Binding Affinity : Perform competitive binding assays with radiolabeled ligands (e.g., -adenosine for receptor profiling) .
Q. How can researchers address poor solubility in aqueous buffers?
Solubility challenges arise from the hydrophobic cyclohexane and chlorophenyl groups. Mitigation strategies include:
Q. What safety protocols are essential for handling this compound?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential irritancy .
- Waste Disposal : Neutralize reaction byproducts (e.g., chlorinated intermediates) with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
SAR studies should systematically vary substituents while retaining the thieno[3,4-d]pyridazine core:
- Substituent Swapping : Replace the cyclohexanecarboxamido group with smaller (e.g., acetamido) or bulkier (e.g., naphthyl) analogs to assess steric effects .
- Electron-Withdrawing Groups : Introduce fluorine or nitro groups at the 4-chlorophenyl ring to modulate electronic properties and binding affinity .
- Bioisosteres : Substitute the ethyl ester with isopropyl or tert-butyl esters to evaluate metabolic stability .
Q. What computational methods are suitable for predicting target interactions?
- Molecular Docking : Use AutoDock Vina to model interactions with adenosine receptors (PDB ID: 5G53). Focus on hydrogen bonding with the pyridazine carbonyl and hydrophobic contacts with the cyclohexane group .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
Q. How can crystallography resolve conformational ambiguities in the structure?
Q. What strategies optimize stability under physiological conditions?
- pH Stability Testing : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC. Thieno[3,4-d]pyridazines are prone to hydrolysis at pH > 8 .
- Light Sensitivity : Store solutions in amber vials under inert gas (N) to prevent photo-oxidation of the thiophene ring .
Q. How should researchers resolve contradictions in biological activity data?
- Dose-Response Curves : Replicate assays across multiple concentrations (e.g., 1 nM–100 μM) to confirm EC/IC values .
- Off-Target Screening : Use proteome-wide affinity chromatography to identify non-specific binding partners .
- Batch Variability : Characterize impurities (>0.5%) via LC-MS and correlate with anomalous activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
